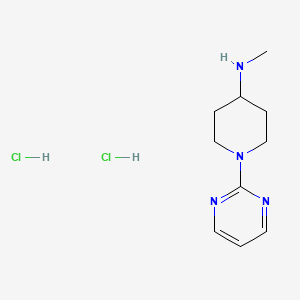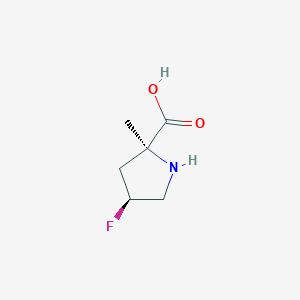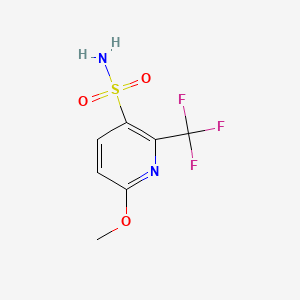![molecular formula C13H22N2O2S B13509730 tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate](/img/structure/B13509730.png)
tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate is a complex organic compound that features a tert-butyl group, an amino group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the thiophene ring and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other carbamates and thiophene-containing molecules, such as:
- tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]carbamate
- N-Methyl-N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]carbamate
- tert-Butyl N-[(3R)-3-amino-3-(furan-2-yl)propyl]-N-methylcarbamate
Uniqueness
tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H22N2O2S |
|---|---|
Peso molecular |
270.39 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-3-amino-3-thiophen-2-ylpropyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H22N2O2S/c1-13(2,3)17-12(16)15(4)8-7-10(14)11-6-5-9-18-11/h5-6,9-10H,7-8,14H2,1-4H3/t10-/m1/s1 |
Clave InChI |
MZFWCBSIPZKVKZ-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)CC[C@H](C1=CC=CS1)N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B13509659.png)





![Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13509697.png)
![1-[(tert-butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid](/img/structure/B13509705.png)
![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)



